molecular formula C10H20ClNO2 B592372 trans-4-Morpholinocyclohexanol hydrochloride CAS No. 1588441-09-1

trans-4-Morpholinocyclohexanol hydrochloride

Cat. No. B592372
M. Wt: 221.725
InChI Key: ASDRUTOIJIFPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Morpholinocyclohexanol hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 . Its IUPAC name is (1r,4r)-4-morpholinocyclohexan-1-ol hydrochloride .


Molecular Structure Analysis

The molecular structure of trans-4-Morpholinocyclohexanol hydrochloride consists of a cyclohexanol ring with a morpholine group attached to the 4th carbon and a hydrochloride group attached to the 1st carbon .


Physical And Chemical Properties Analysis

Trans-4-Morpholinocyclohexanol hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

"Trans-4-Morpholinocyclohexanol hydrochloride" is an important precursor in synthesizing pharmaceutical intermediates. For instance, Li Jia-jun (2012) detailed a two-step synthesis process starting from p-aminophenol to produce trans-4-(N-acetylamido)cyclohexanol, which is further processed to yield the hydrochloride salt of trans-4-aminocyclohexanol. This synthesis demonstrates the compound's role in creating intermediates with high selectivity and reactant conversion rates, emphasizing its significance in pharmaceutical manufacturing (Li Jia-jun, 2012).

Enantioselective Synthesis

The compound has also been utilized in the enantioselective synthesis of morpholines. Ritzen et al. (2010) described a versatile synthesis method for enantiomerically pure cis- and trans-2,5-disubstituted morpholines. This process involves hydroxynitrile lyase-mediated cyanide addition, diastereomerically pure amino ester formation, and subsequent cyclization, showcasing the compound's utility in producing stereochemically complex morpholines with excellent yields and diastereoselectivities (Ritzen et al., 2010).

Transdermal Drug Delivery Enhancers

Ionic liquids derived from morpholine, including derivatives of trans-4-Morpholinocyclohexanol hydrochloride, have been investigated as potential enhancers for transdermal drug delivery. Monti et al. (2017) explored several cyclic onium-based ionic liquids for their ability to enhance the in vitro transdermal permeation and skin retention of diltiazem, indicating the compound's potential role in improving the bioavailability of drugs administered through the skin (Monti et al., 2017).

Safety And Hazards

The safety information available indicates that this compound may pose some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

There is a growing demand for microbial production of trans-4-hydroxy-L-proline, which is a value-added amino acid and has been widely used in the fields of medicine, food, and cosmetics . This suggests that there could be potential future directions for the study and application of trans-4-Morpholinocyclohexanol hydrochloride and similar compounds.

properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDRUTOIJIFPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCOCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Morpholinocyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.